![molecular formula C13H11NO4S B13093580 4-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093580.png)
4-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a sulfamoyl group (-SO2NH2) and a carboxylic acid group (-COOH) attached to a biphenyl structure. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation of the biphenyl core followed by amination.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production of 4-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino-biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学研究应用
4-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
作用机制
The mechanism of action of 4-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in ionic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
4-Sulfamoylbenzoic acid: Similar structure but lacks the biphenyl core.
4-Sulfamoyl-[1,1’-biphenyl]-4-carboxylic acid: Positional isomer with the carboxylic acid group at a different position.
N-(4’-sulfamoyl-[1,1’-biphenyl]-4-yl)acetamide: Contains an acetamide group instead of a carboxylic acid group.
Uniqueness
4-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the sulfamoyl and carboxylic acid groups on the biphenyl core. This unique arrangement imparts distinct chemical properties and biological activities, making it valuable for various research applications.
属性
分子式 |
C13H11NO4S |
|---|---|
分子量 |
277.30 g/mol |
IUPAC 名称 |
5-phenyl-2-sulfamoylbenzoic acid |
InChI |
InChI=1S/C13H11NO4S/c14-19(17,18)12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H2,14,17,18) |
InChI 键 |
IWMFCHYCLNUDIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)S(=O)(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


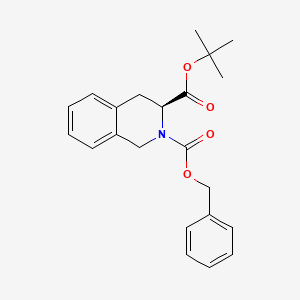
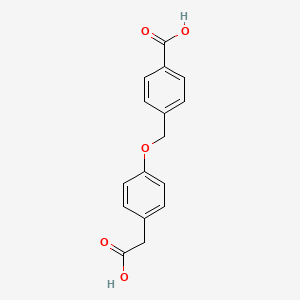


![Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate](/img/structure/B13093526.png)
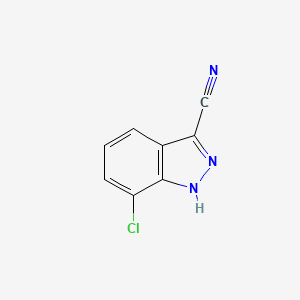
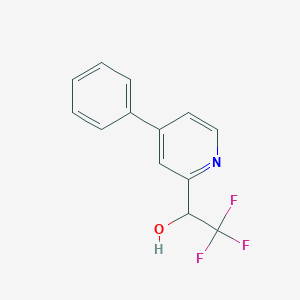
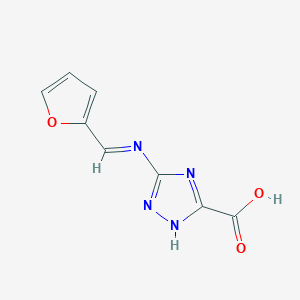
![2,3,5,5,7-Pentamethyl-3,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13093550.png)
![2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13093554.png)


![4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B13093576.png)
![tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate](/img/structure/B13093584.png)
